
Cyclohepta-1,3-diene-1-carboxamide
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Overview
Description
1,3-Cycloheptadiene-1-carboxamide is an organic compound with a seven-membered ring structure containing two double bonds and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Cycloheptadiene-1-carboxamide can be synthesized through several methods. One common approach involves the dehydration condensation of 1,3-cycloheptadiene with a carboxylic acid and an amine. This reaction can be catalyzed by tetrakis(1,1,1,3,3,3-hexafluoro-2-propoxy)silane, which acts as an effective dehydrating reagent . Another method involves the copper-catalyzed oxidative cross-coupling of carboxylic acids with formamides .
Industrial Production Methods
Industrial production of 1,3-cycloheptadiene-1-carboxamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Cycloheptadiene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1,3-Cycloheptadiene-1-carboxamide has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,3-cycloheptadiene-1-carboxamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction can affect various biochemical pathways, making the compound a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
1,3-Cycloheptadiene: A related compound with a similar ring structure but lacking the carboxamide group.
Cycloheptatriene: Another seven-membered ring compound with three double bonds, known for its aromatic properties.
Cyclohexadiene: A six-membered ring compound with two double bonds, often used in Diels-Alder reactions.
Uniqueness
1,3-Cycloheptadiene-1-carboxamide is unique due to the presence of both the cycloheptadiene ring and the carboxamide group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Biological Activity
Cyclohepta-1,3-diene-1-carboxamide is a compound of interest due to its unique structural properties and potential biological activities. This article synthesizes existing research findings on its biological activity, focusing on its anticancer and antibacterial properties, along with relevant case studies and data tables.
Chemical Structure and Properties
This compound has the molecular formula C8H11NO and a molecular weight of 151.18 g/mol. Its structure features a cycloheptatriene core with a carboxamide functional group, which may contribute to its biological activities.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. In particular, studies have shown that similar compounds can inhibit the growth of various cancer cell lines.
Case Study:
In a study evaluating the anticancer activity of related compounds, it was found that certain derivatives had IC50 values comparable to established chemotherapeutics like doxorubicin. For instance, specific modifications in the structure enhanced the compounds' ability to induce apoptosis in HepG2 liver cancer cells, demonstrating an IC50 range from 2.62 to 4.85 µM against these cell lines .
Table 1: Anticancer Activity of Cyclohepta-1,3-diene Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
14b | HepG2 | 2.62 | Induction of apoptosis |
14e | HeLa | 0.39 | CK2 enzyme inhibition |
15 | LLC-MK2 | >100 | Low cytotoxicity against normal cells |
Antibacterial Activity
The antibacterial potential of this compound derivatives has also been explored. Compounds with similar structures have shown activity against Gram-positive bacteria such as Staphylococcus aureus.
Case Study:
A comparative analysis revealed that certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 1 µg/mL against Helicobacter pylori, indicating strong antibacterial properties .
Table 2: Antibacterial Activity of Cyclohepta-1,3-diene Derivatives
Compound | Bacteria | MIC (µg/mL) | Remarks |
---|---|---|---|
4a | Helicobacter pylori | 1 | High potency |
10 | Staphylococcus aureus | Moderate | Effective against Gram-positive |
13 | Escherichia coli | >128 | No significant activity |
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Anticancer Mechanism: The binding affinity to CK2 enzyme active sites has been identified as a critical pathway for inducing apoptosis in cancer cells . This interaction disrupts cellular signaling pathways crucial for cancer cell survival.
- Antibacterial Mechanism: The presence of the carboxamide group is believed to enhance binding interactions with bacterial cell membranes or essential enzymes, leading to bacterial cell death .
Properties
CAS No. |
63838-55-1 |
---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
cyclohepta-1,3-diene-1-carboxamide |
InChI |
InChI=1S/C8H11NO/c9-8(10)7-5-3-1-2-4-6-7/h1,3,5H,2,4,6H2,(H2,9,10) |
InChI Key |
UKPMLDLJBQOXTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC=C(C1)C(=O)N |
Origin of Product |
United States |
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